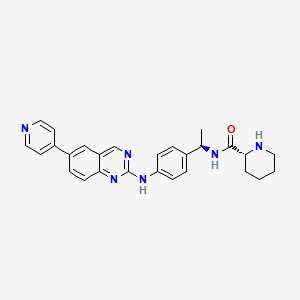
(R)-N-((R)-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a pyridine ring, and a piperidine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide typically involves multiple steps, including the formation of the quinazoline and pyridine rings, followed by the coupling of these rings with the piperidine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
化学反応の分析
Types of Reactions
®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, ®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, ®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide has potential therapeutic applications. It may be investigated for its effects on various diseases and conditions, including cancer, inflammation, and neurological disorders.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of ®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- ®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide shares similarities with other quinazoline and pyridine derivatives, such as gefitinib and erlotinib, which are used in cancer treatment.
- Other similar compounds include various piperidine derivatives, which are used in pharmaceuticals and agrochemicals.
Uniqueness
What sets ®-N-(®-1-(4-((6-(Pyridin-4-YL)quinazolin-2-YL)amino)phenyl)ethyl)piperidine-2-carboxamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and development.
特性
分子式 |
C27H28N6O |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
(2R)-N-[(1R)-1-[4-[(6-pyridin-4-ylquinazolin-2-yl)amino]phenyl]ethyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C27H28N6O/c1-18(31-26(34)25-4-2-3-13-29-25)19-5-8-23(9-6-19)32-27-30-17-22-16-21(7-10-24(22)33-27)20-11-14-28-15-12-20/h5-12,14-18,25,29H,2-4,13H2,1H3,(H,31,34)(H,30,32,33)/t18-,25-/m1/s1 |
InChIキー |
OQQHJQAFUOXHSI-IQGLISFBSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)NC(=O)[C@H]5CCCCN5 |
正規SMILES |
CC(C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)NC(=O)C5CCCCN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















